Cas no 538-81-8 (trans,trans-1,4-Diphenyl-1,3-butadiene)
trans,trans-1,4-Diphenyl-1,3-butadiene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,1'-(1E,3E)-1,3-butadiene-1,4-diylbis-
- (1E,3E)-1,4-Diphenylbuta-1,3-diene
- trans,trans-1,4-Diphenyl-1,3-butadiene
- (E)-1,4-DIPHENYLBUTA-1,3-DIENE
- (E,E)-1,4-diphenyl-1,3-butadiene
- (E,E)-1,4-Diphenylbutadiene
- 1,4-diphenyl
- 1,4-DIPHENYL-1,3-BUTADIENE
- 1,4-diphenylbutadiene
- all-trans-Diphenylbutadiene
- DPB
- ll-trans-diphenylbutadiene
- 1,4-Diphenyl-trans,trans-buta-1,3-diene
- NSC 316
- all-trans-1,4-Diphenyl-1,3-butadiene
- 1,4-Diphenylerythrene
- A870618
- NSC-316
- 538-81-8
- UNII-R7P15V6543
- CCG-43199
- Q27116416
- MFCD00004791
- UNII-CTQ3U893LX
- NSC316
- CTQ3U893LX
- BDBM50172755
- ((1E,3E)-4-PHENYL-1,3-BUTADIENYL)BENZENE
- NSC 122702
- Bistyryl
- D77776
- trans,trans-1,4-Diphenyl-1,3-butadiene, 98%
- (E,4-Diphenyl-1,3-butadiene
- R7P15V6543
- SR-01000633137-1
- [(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene
- BIDD:ER0657
- trans,trans-1,4-Diphenyl-1,3-butadiene, purum, >=98.0% (GC)
- PD179202
- 1,1'-(1E,3E)-buta-1,3-diene-1,4-diyldibenzene
- CHEBI:51583
- Benzene,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)-
- CHEMBL198810
- CS-W015307
- EINECS 212-952-6
- AB-016/30004035
- (1E,3E)-1,4-Diphenyl-1,3-butadiene
- trans,4-Diphenylbutadiene
- AKOS002162253
- 4-PHENYL-1,3-BUTADIENYL)BENZENE, ((1E,3E)-
- 1, 1,4-diphenyl-, trans,trans-
- 1,3-butadiene, trans,trans-
- 886-65-7
- [(1E,3E)-4-Phenyl-1,3-butadienyl]benzene
- [(1E,3E)-4-phenylbuta-1,3-dienyl]benzene
- [(1E,3E)-4-phenyl-buta-1,3-dienyl]-benzene
- 1,4-DIPHENYL-1,3-BUTADIENE (E,E)-FORM [MI]
- Benzene, 1,1'-(1E,3E)-1,3-butadiene-1,4-diylbis-
- InChI=1/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8
- A,A-Bistyryl
- t,t-1,4-diphenyl-1,3-butadiene
- beta,beta'-Bistyryl
- Z57214903
- benzene, 1,1'-[(1E,3E)-1,3-butadiene-1,4-diyl]bis-
- 1,trans-3-butadiene
- DTXSID3022459
- Distyryl
- 1,1'-buta-1,3-diene-1,4-diyldibenzene
- trans,4-Diphenyl-1,3-butadiene
- (4-phenyl-1,3-butadienyl)benzene
- STR04475
- 1,4-diphenyl-(1E,3E)-1,3-butadiene
- 1,4-Diphenyl-1,3-butadiene, (1E,3E)-
- trans,trans-1,4-Diphenylbuta-1,3-diene
- CHEBI:35100
- 1, 1,4-diphenyl-, (E,E)-
- 1,3-Butadiene, 1,4-diphenyl-
- 1,3-Butadiene, 1,4-diphenyl-, (E,E)-
- D0879
- 1,4-Diphenylbuta-1,3-diene
- 1,3-BUTADIENE, 1,4-DIPHENYL-, TRANS-TRANS-
- STK384953
-
- MDL: MFCD00004791
- Inchi: 1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+
- InChI Key: JFLKFZNIIQFQBS-FNCQTZNRSA-N
- SMILES: C1(C=CC=CC=1)/C=C/C=C/C1C=CC=CC=1
- BRN: 1905937
Computed Properties
- Exact Mass: 206.11000
- Monoisotopic Mass: 206.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.151 g/cm3
- Melting Point: 150-152 °C (lit.)
- Boiling Point: 350 °C(lit.)
- Flash Point: 350°C/720mm
- Refractive Index: 1.5000 (estimate)
- Solubility: Insuluble (1.6E-3 g/L) (25 ºC),
- Water Partition Coefficient: Slightly soluble in water.
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 4.41320
- Solubility: Not determined
- Merck: 14,3320
trans,trans-1,4-Diphenyl-1,3-butadiene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
trans,trans-1,4-Diphenyl-1,3-butadiene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
trans,trans-1,4-Diphenyl-1,3-butadiene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121506-25g |
trans,trans-1,4-Diphenyl-1,3-butadiene |
538-81-8 | 98% | 25g |
¥292.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121506-100g |
trans,trans-1,4-Diphenyl-1,3-butadiene |
538-81-8 | 98% | 100g |
¥1058.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121506-5g |
trans,trans-1,4-Diphenyl-1,3-butadiene |
538-81-8 | 98% | 5g |
¥66.90 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17531-5g |
trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% |
538-81-8 | 98+% | 5g |
¥195.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17531-25g |
trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% |
538-81-8 | 98+% | 25g |
¥678.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17531-100g |
trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% |
538-81-8 | 98+% | 100g |
¥2250.00 | 2023-04-13 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022630-100g |
trans,trans-1,4-Diphenyl-1,3-butadiene |
538-81-8 | 98% | 100g |
¥1350 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022630-25g |
trans,trans-1,4-Diphenyl-1,3-butadiene |
538-81-8 | 98% | 25g |
¥236 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022630-5g |
trans,trans-1,4-Diphenyl-1,3-butadiene |
538-81-8 | 98% | 5g |
¥49 | 2024-05-23 | |
| TRC | D489480-100mg |
trans,trans-1,4-Diphenyl-1,3-butadiene |
538-81-8 | 100mg |
$ 50.00 | 2022-06-05 |
trans,trans-1,4-Diphenyl-1,3-butadiene Suppliers
trans,trans-1,4-Diphenyl-1,3-butadiene Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on trans,trans-1,4-Diphenyl-1,3-butadiene
Research Brief on trans,trans-1,4-Diphenyl-1,3-butadiene (CAS: 538-81-8): Recent Advances and Applications in Chemical Biology and Medicine
trans,trans-1,4-Diphenyl-1,3-butadiene (CAS: 538-81-8) is a conjugated diene compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and electronic properties. Recent studies have explored its potential as a building block for organic semiconductors, fluorescent probes, and bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its applications and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of trans,trans-1,4-Diphenyl-1,3-butadiene as a scaffold for developing novel kinase inhibitors. The researchers utilized computational docking and molecular dynamics simulations to demonstrate its binding affinity for the ATP-binding site of EGFR tyrosine kinase, a critical target in cancer therapy. Subsequent in vitro assays confirmed moderate inhibitory activity, suggesting its potential as a lead compound for further optimization.
In materials science, a breakthrough was reported in Advanced Functional Materials (2024), where this compound was incorporated into π-conjugated polymers for organic light-emitting diodes (OLEDs). The study revealed that the rigid, planar structure of trans,trans-1,4-Diphenyl-1,3-butadiene enhanced charge carrier mobility, achieving a luminescence efficiency of 18.7%—a 30% improvement over previous designs. These findings underscore its versatility beyond pharmaceutical applications.
Mechanistic studies have also elucidated the compound's photophysical properties. Research in Physical Chemistry Chemical Physics (2023) employed time-resolved spectroscopy to characterize its excited-state dynamics, revealing a fluorescence quantum yield of 0.45 with a lifetime of 2.3 ns. These properties make it suitable for developing biosensors, particularly for detecting reactive oxygen species in cellular environments.
Despite these advances, challenges remain in its synthetic scalability and metabolic stability. A 2024 review in Chemical Reviews emphasized the need for greener synthetic routes (e.g., photocatalytic methods) and structural modifications to improve pharmacokinetic profiles. Ongoing clinical trials of derivatives targeting inflammatory pathways (NCT05678923) may soon validate its translational potential.
In conclusion, trans,trans-1,4-Diphenyl-1,3-butadiene (538-81-8) exemplifies the convergence of chemical biology and materials science. Its dual utility in therapeutic development and optoelectronic devices positions it as a molecule of enduring interdisciplinary interest. Future research should focus on structure-activity relationships and large-scale production techniques to fully exploit its capabilities.
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